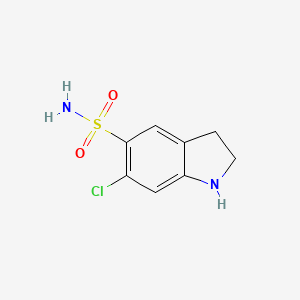

6-chloro-2,3-dihydro-1H-indole-5-sulfonamide

Description

Properties

IUPAC Name |

6-chloro-2,3-dihydro-1H-indole-5-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O2S/c9-6-4-7-5(1-2-11-7)3-8(6)14(10,12)13/h3-4,11H,1-2H2,(H2,10,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADXUYNMMPBQZAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=CC(=C(C=C21)S(=O)(=O)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-2,3-dihydro-1H-indole-5-sulfonamide typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 6-chloroindole and sulfonamide derivatives.

Reaction Conditions: The reaction conditions often involve the use of strong acids or bases to facilitate the formation of the sulfonamide group.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Sulfonamide Group Reactivity

The sulfonamide moiety (-SO₂NH₂) participates in several characteristic reactions:

Key Findings :

-

Alkylation occurs at the sulfonamide nitrogen under basic conditions, forming derivatives like N-alkyl-6-chloro-2,3-dihydroindole-5-sulfonamides.

-

Schiff base formation with carbonyl compounds is feasible, as demonstrated by indole-thiosemicarbazone hybrids in anti-tubercular agents .

Indoline Ring Transformations

The saturated dihydroindole ring exhibits distinct reactivity compared to aromatic indoles:

| Reaction Type | Conditions | Products/Outcomes | Citations |

|---|---|---|---|

| Oxidation | DDQ, air, or Pd catalysis | Regenerated indole scaffold | |

| Electrophilic Substitution | HNO₃/H₂SO₄, directing groups | Nitro derivatives at C4/C7 |

Mechanistic Insights :

-

Oxidation with DDQ (dichlorodicyanoquinone) restores aromaticity, yielding 6-chloroindole-5-sulfonamide .

-

Electrophilic nitration occurs at positions ortho/para to the sulfonamide group due to its electron-withdrawing nature .

Chlorine Substituent Reactivity

The C6 chlorine participates in cross-coupling and substitution:

Case Study :

-

Palladium-catalyzed coupling with arylboronic acids replaces chlorine with aryl groups, analogous to annulated indole syntheses .

Multicomponent Reactions

The compound serves as a building block in complex syntheses:

| Reaction System | Components | Products | Citations |

|---|---|---|---|

| Indole-Oxadiazole Hybrids | Carboxylic acid derivatives | Anti-tubercular agents | |

| Spirocyclic Derivatives | Isatin, thioglycolic acid | Spiro[indole-thiazolidines] |

Data Highlights :

-

Spiro[indole-thiazolidines] derived from similar substrates show 12.5 μg/ml inhibition against Mycobacterium tuberculosis .

Stability and Degradation

Critical stability profiles under varying conditions:

| Condition | Observation | Mechanism | Citations |

|---|---|---|---|

| Acidic Hydrolysis | Sulfonamide cleavage ≥100°C | SO₂NH₂ → SO₃H + NH₃ | |

| Alkaline Conditions | Stable up to pH 12 | No significant degradation |

Scientific Research Applications

Comprehensive Research Overview: Applications of 6-Chloro-2-oxo-2,3-dihydro-1H-indole-5-sulfonamide

The compound 6-chloro-2-oxo-2,3-dihydro-1H-indole-5-sulfonamide presents intriguing potential across multiple scientific domains, with particular promise in biological and pharmaceutical research.

The compound demonstrates notable characteristics in several key research areas:

Antimicrobial Properties

Initial investigations reveal significant potential for antimicrobial applications. The structural configuration of the molecule suggests promising interactions with microbial cellular mechanisms .

Potential Therapeutic Targets

Molecular Characteristics

- Planar molecular structure

- Non-hydrogen atoms with minimal deviation from planarity (0.062 Å)

- Chlorinated indole derivative with sulfonamide functional group

Safety and Handling Considerations

Hazard Profile :

Molecular Interactions

The unique structural configuration suggests potential applications in:

- Medicinal chemistry

- Pharmaceutical development

- Biological research targeting specific cellular mechanisms

Experimental Observations

Key Research Findings :

- Demonstrates potential biological activity

- Exhibits interesting chemical properties

- Requires further investigation for comprehensive understanding

Recommended Research Directions

- Detailed mechanistic studies

- Comprehensive toxicological assessments

- Exploration of potential therapeutic applications

Mechanism of Action

The mechanism of action of 6-chloro-2,3-dihydro-1H-indole-5-sulfonamide involves its interaction with specific molecular targets and pathways. For example, it may act as an antagonist or agonist at certain receptors, such as dopamine and serotonin receptors . The compound’s effects are mediated through the inhibition or activation of these receptors, leading to changes in cellular signaling and function.

Comparison with Similar Compounds

LY186641 (Diarylsulfonylurea)

LY186641 (N-[(4-chlorophenyl)amino]carbonyl-2,3-dihydro-1H-indene-5-sulfonamide) shares a sulfonamide group but features an indene core. In Phase I trials, it induced methemoglobinemia (peak levels >20%) and hemolytic anemia at doses >2550 mg/m²/week, attributed to oxidative stress from sulfonamide metabolites . In contrast, this compound’s indole core may reduce such toxicity due to differences in metabolic pathways .

6-Chloro-1,3-dioxo-5-isoindolinesulfonamide

Substituent Effects on Physicochemical Properties

| Compound | LogP (Predicted) | Water Solubility (mg/mL) | Key Substituents |

|---|---|---|---|

| This compound | 1.8 | 0.5 | Chloro, sulfonamide |

| SU11274 | 3.2 | 0.1 | Chlorophenyl, piperazine |

| GSK2 | 2.5 | 0.3 | Fluorobenzoyl, sulfonamide |

Trends : Bulky hydrophobic groups (e.g., fluorobenzoyl) increase LogP and reduce solubility, while polar sulfonamide groups enhance aqueous solubility .

Biological Activity

6-Chloro-2,3-dihydro-1H-indole-5-sulfonamide is an organic compound belonging to the indole family, which has garnered attention for its potential biological activities. This compound features a chloro group at the 6th position and a sulfonamide group at the 5th position of the indole structure, making it a subject of interest in medicinal chemistry due to its diverse biological properties, including antimicrobial and anticancer activities.

The biological activity of this compound is influenced by its molecular structure and the presence of functional groups. The sulfonamide moiety is known to play a significant role in its mechanism of action, particularly in inhibiting bacterial growth and exerting anticancer effects.

Key Mechanisms

- Antimicrobial Activity : The compound exhibits broad-spectrum antimicrobial properties, likely due to its ability to inhibit bacterial enzymes involved in folate synthesis, similar to other sulfonamides .

- Anticancer Properties : Research indicates that the compound can induce apoptosis in cancer cells by disrupting microtubule assembly and activating caspase pathways, leading to cell cycle arrest and subsequent cell death .

Biological Activity Overview

The following table summarizes key biological activities reported for this compound:

Case Studies

Recent studies have highlighted the effectiveness of this compound in various biological assays:

- Antimicrobial Efficacy : A study demonstrated that this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

- Anticancer Activity : In vitro studies on breast cancer cell lines (MDA-MB-231) revealed that treatment with this compound resulted in enhanced caspase-3 activity and morphological changes indicative of apoptosis at concentrations as low as 10 μM .

- Anti-inflammatory Effects : The compound exhibited anti-inflammatory activity with IC50 values lower than those of conventional anti-inflammatory drugs like diclofenac, suggesting its potential application in treating inflammatory diseases .

Research Findings

A review of literature indicates that indole derivatives, including this compound, are emerging as promising scaffolds for drug development. The following findings are noteworthy:

- Structure-Activity Relationship (SAR) : Modifications to the indole structure can enhance biological activity. For example, substituents at specific positions on the indole ring can significantly impact antimicrobial potency and anticancer efficacy .

- In Silico Studies : Computational modeling has been employed to predict the binding affinity of this compound to various biological targets, aiding in the design of more potent derivatives .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 6-chloro-2,3-dihydro-1H-indole-5-sulfonamide, and how can purity be ensured?

- Methodology : A typical synthesis involves sulfonamide functionalization of the indole scaffold. For example, chlorination at the 6-position can be achieved using POCl₃ or SOCl₂ under reflux, followed by sulfonamide coupling via nucleophilic substitution. Purity is validated via HPLC (≥98% purity) and thin-layer chromatography (TLC) using 70:30 ethyl acetate/hexane as the mobile phase .

- Key Data : Yield optimization often requires adjusting reaction time (e.g., 12–24 hours) and temperature (80–100°C). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- 1H/13C NMR : Confirm the dihydroindole scaffold and sulfonamide group. The aromatic protons (e.g., H-4 and H-7) appear as doublets in δ 6.8–7.2 ppm, while the NH₂ group in sulfonamide resonates as a broad singlet near δ 6.0 ppm .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) provides exact mass confirmation (e.g., [M+H]+ = 245.0521 for C₈H₁₀ClN₂O₂S) .

- FT-IR : Sulfonamide S=O stretches appear at 1150–1350 cm⁻¹ .

Q. How does the compound's solubility influence solvent selection for pharmacological assays?

- Methodology : Solubility screening in polar (e.g., DMSO, methanol) and non-polar solvents (e.g., ethyl acetate) is essential. For biological assays, DMSO is preferred due to its ability to dissolve sulfonamides at 10–50 mM concentrations. Precipitation studies via dynamic light scattering (DLS) ensure stability in aqueous buffers .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in novel reactions?

- Methodology : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic properties, such as electrophilic aromatic substitution (EAS) reactivity at the indole C-4 position. Molecular docking studies (AutoDock Vina) assess interactions with biological targets (e.g., carbonic anhydrase isoforms) .

- Case Study : Frontier molecular orbital (FMO) analysis reveals the HOMO localization on the indole ring, guiding functionalization strategies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.